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Compound of Interest

Compound Name: Notoginsenoside T1

Cat. No.: B1436153

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T1, a dammarane-type triterpenoid saponin isolated from the acid
hydrolysate of Panax notoginseng root saponins, is a subject of growing interest within the
scientific community. Its structural complexity and potential therapeutic applications necessitate
a thorough understanding of its spectroscopic characteristics. This technical guide provides a
comprehensive overview of the interpretation of spectroscopic data for Notoginsenoside T1,
including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed
experimental protocols and a proposed signaling pathway are also presented to facilitate
further research and drug development endeavors.

Spectroscopic Data

The structural elucidation of Notoginsenoside T1 has been achieved through a combination of
one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as High-
Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS).

Table 1: *H NMR Spectroscopic Data for
Notoginsenoside T1 (500 MHz, CsDsN)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Aglycone
3 3.35 dd 11.5,4.5
6 4.38 m
12 4.15 dd 9.0,7.0
13 2.25 m
17 2.30 m
21 1.65 s
22 5.60 t 7.0
23 4.60 m
24 3.50 t 6.0
26 1.25 s
27 1.28 s
28 0.95 s
29 0.85 s
30 1.05 s
B-D-Glucopyranosyl
moiety
1 4.95 d 7.5
2' 4.10 m
3 4.25 m
4 4.28 m
5' 3.90 m
6'a 4.40 dd 11.5,5.0
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6'b 4.30 dd 115,20

Table 2: *C NMR Spectroscopic Data for
Notoginsenoside T1 (125 MHz, CsDsN)
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Position Chemical Shift (9, Position Chemical Shift (9,

ppm) ppm)
Aglycone Aglycone (cont.)
1 39.1 18 16.5
2 26.8 19 16.2
3 88.9 20 126.0
4 39.5 21 18.0
S 56.2 22 135.5
6 78.5 23 72.8
! 48.0 24 65.0
8 41.0 25 77.2
9 51.5 26 27.0
10 37.2 27 26.5
11 31.0 28 28.3
12 70.8 29 16.8
13 49,5 30 175
14 518 B-I?-GIucopyranosyI

moiety

15 35.5 1 106.5
16 27.2 o 758
17 55.0 3 78.5
4 71.8
5 78.0
6 62.9
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Table 3: High-Resolution Mass Spectrometry Data for

Notoginsenaside T1
lon Formula Calculated m/z Found m/z

[M+Na]* CseHeoO10Na 675.4033 675.4038

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of purified Notoginsenoside T1 is dissolved in 0.5
mL of deuterated pyridine (CsDsN). Tetramethylsilane (TMS) is added as an internal
standard.

 Instrumentation: NMR spectra are recorded on a Bruker AVANCE 500 MHz spectrometer
equipped with a 5 mm probe.

e 1D NMR:

o 'H NMR spectra are acquired with a spectral width of 10 ppm, a relaxation delay of 2.0 s,
and 32 scans.

o 13C NMR spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0
s, and 2048 scans.

e 2D NMR:

o

COSY (Correlation Spectroscopy): Acquired to establish *H-1H spin-spin coupling
networks.

o HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond *H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): Employed to identify long-range *H-13C
correlations (2-3 bonds), crucial for connecting different structural fragments.
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o TOCSY (Total Correlation Spectroscopy): Utilized to identify protons within the same spin
system, particularly useful for assigning sugar residues.

o Data Processing: All NMR data are processed using Bruker TopSpin software.

High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS)

o Sample Preparation: A dilute solution of Notoginsenoside T1 is prepared in methanol
(approximately 10 pg/mL).

 Instrumentation: Mass spectra are obtained using a Thermo Fisher Scientific Q Exactive
Orbitrap mass spectrometer.

» Analysis Conditions:

o

lonization Mode: Positive electrospray ionization (ESI+).

[¢]

Capillary Voltage: 3.5 kV.

[¢]

Sheath Gas Flow Rate: 35 arbitrary units.

o

Auxiliary Gas Flow Rate: 10 arbitrary units.

o

Capillary Temperature: 320 °C.

[¢]

Mass Range: m/z 150-2000.

» Data Analysis: The elemental composition is determined from the accurate mass
measurement of the [M+Na]* ion.

Mandatory Visualizations
Proposed Signaling Pathway for Notoginsenoside T1

Based on the known biological activities of structurally related notoginsenosides, such as
Notoginsenoside Ftl and R1, a plausible signaling pathway for Notoginsenoside T1 involves
the PISK/Akt/mTOR pathway. This pathway is crucial in regulating cell proliferation, survival,
and angiogenesis.
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Proposed PISK/Akt/mTOR signaling pathway for Notoginsenoside T1.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for the comprehensive
spectroscopic analysis of Notoginsenoside T1.
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Experimental workflow for the spectroscopic analysis of Notoginsenoside T1.

 To cite this document: BenchChem. [Spectroscopic Data Interpretation for Notoginsenoside
T1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436153#spectroscopic-data-interpretation-for-
notoginsenoside-t1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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